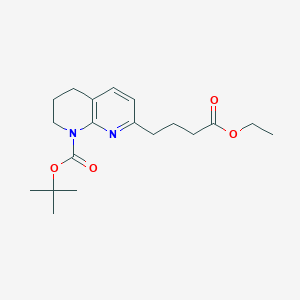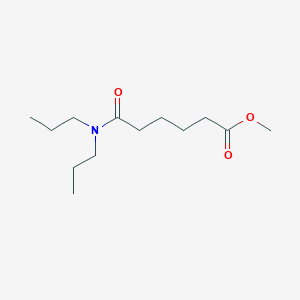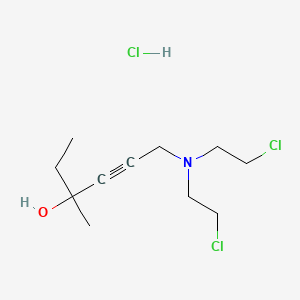
4-Hexyn-3-ol, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyn-3-ol, hydrochloride is an organic compound with the molecular formula C6H10O. It is a derivative of 4-Hexyn-3-ol, which is an alkyne alcohol. This compound is known for its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an alcohol (a hydroxyl group). The hydrochloride form is typically used to enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propyne with propionaldehyde in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a solvent such as tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, 4-Hexyn-3-ol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Thionyl chloride (SOCl2) is commonly used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Hexyn-3-one or 4-Hexyn-3-al.
Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.
Substitution: 4-Hexyn-3-chloride.
Scientific Research Applications
4-Hexyn-3-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mechanism of Action
The mechanism of action of 4-Hexyn-3-ol, hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways. specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
4-Hexyn-3-ol, hydrochloride can be compared with other similar compounds such as:
1-Pentyn-3-ol: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-hexin: Similar structure but with a different position of the hydroxyl group.
Ethyl 1-propynyl carbinol: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an alkyne and an alcohol group, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
19176-72-8 |
|---|---|
Molecular Formula |
C11H20Cl3NO |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |
InChI Key |
FTVLDRKJOYFGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


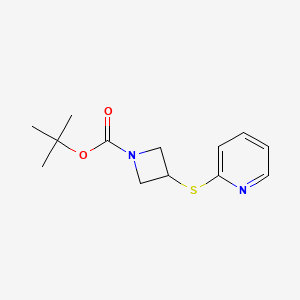

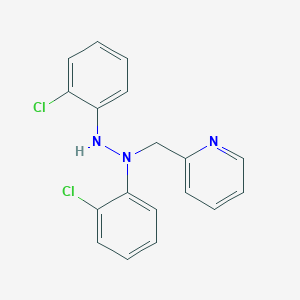
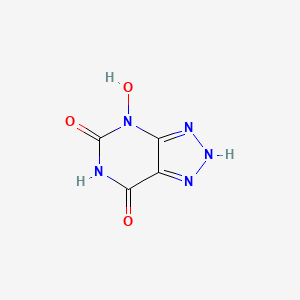


![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

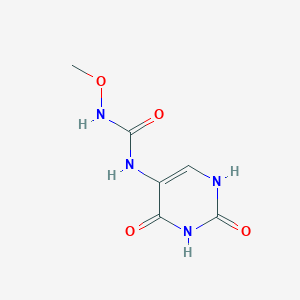
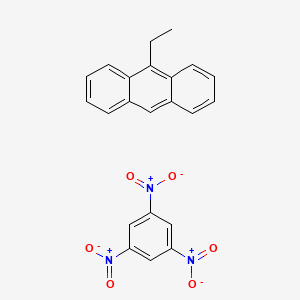
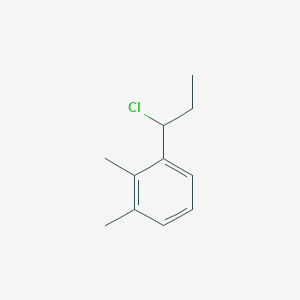
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
